molecular formula C20H27N5O3 B2359381 2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE CAS No. 1105219-91-7

2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE

Cat. No.: B2359381
CAS No.: 1105219-91-7
M. Wt: 385.468
InChI Key:
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Description

2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by its fusion with the quinazoline structure. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines with varying substituents. Examples include:

  • 2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE analogs with different alkyl groups.
  • Triazoloquinazolines with additional functional groups, such as hydroxyl or amino groups.

Uniqueness

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Its distinct combination of functional groups and ring systems makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-12(2)8-9-24-18(27)15-7-6-14(17(26)21-11-13(3)4)10-16(15)25-19(24)22-23(5)20(25)28/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFJMXLEPMGOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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